2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide
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Overview
Description
2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyanomethyl group, a cyclopropyl group, and a methylsulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with N-cyclopropylamine to yield 2-chloro-N-cyclopropylbenzamide.
Introduction of the Cyanomethyl Group: The next step involves the introduction of the cyanomethyl group. This can be achieved by reacting the 2-chloro-N-cyclopropylbenzamide with cyanomethyl chloride in the presence of a base such as sodium hydride.
Addition of the Methylsulfanyl Group: The final step involves the introduction of the methylsulfanyl group. This can be accomplished by reacting the intermediate with methylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The cyanomethyl group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include N-substituted benzamides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a similar benzamide core but contains a thiadiazole ring instead of a cyclopropyl group.
2-chloro-N,N-bis(cyanomethyl)benzamide: This compound has two cyanomethyl groups instead of one and lacks the cyclopropyl and methylsulfanyl groups.
Uniqueness
2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide is unique due to the presence of the cyclopropyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-18-10-4-5-12(14)11(8-10)13(17)16(7-6-15)9-2-3-9/h4-5,8-9H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQKDTWCAUKUKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)N(CC#N)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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